molecular formula C18H16O4 B1529719 Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate CAS No. 110060-70-3

Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate

Cat. No.: B1529719
CAS No.: 110060-70-3
M. Wt: 296.3 g/mol
InChI Key: VTPLPAMKVRPRIL-UHFFFAOYSA-N
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Description

Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 6-hydroxybenzofuran-2-carboxylic acid and benzyl chloride.

  • Reaction Conditions: The reaction involves a nucleophilic substitution where the hydroxyl group of 6-hydroxybenzofuran-2-carboxylic acid is substituted by the benzyl group from benzyl chloride. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

  • Purification: The product is then purified through recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as preparative HPLC (High-Performance Liquid Chromatography) may be employed to ensure the purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

  • Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols.

  • Substitution Products: Derivatives with different substituents on the benzyl group.

Scientific Research Applications

Ethyl 6-(benzyloxy)benzofuran-2-carboxylate has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 6-(benzyloxy)benzofuran-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • Ethyl 6-(methoxy)benzofuran-2-carboxylate: Similar structure but with a methoxy group instead of benzyl.

  • Ethyl 6-(phenyl)benzofuran-2-carboxylate: Similar structure but with a phenyl group instead of benzyl.

Uniqueness: Ethyl 6-(benzyloxy)benzofuran-2-carboxylate is unique due to the presence of the benzyl ether group, which imparts different chemical and physical properties compared to its methoxy and phenyl counterparts

Properties

IUPAC Name

ethyl 6-phenylmethoxy-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-2-20-18(19)17-10-14-8-9-15(11-16(14)22-17)21-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPLPAMKVRPRIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a N,N-dimethylformamide (200 mL) solution of 4-benzyloxy-2-hydroxybenzaldehyde (18.6 g, 81.4 mmol) were added ethyl bromoacetate (9.94 mL, 89.6 mmol) and potassium carbonate (22.6 g, 163 mmol) at room temperature, which was stirred at 125° C. for 3 hours. To the reaction mixture was added water at room temperature followed by extraction with ethyl acetate. After washing the organic layer with water and sat. NaCl, the organic layer was dried over anhydrous magnesium sulfate and filtered followed by concentrating the filtrate under a reduced pressure. The residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=7:3) to obtain the title compound (18.4 g, 76%) as a white solid.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
9.94 mL
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
76%

Synthesis routes and methods II

Procedure details

To a solution of 4-benzyloxy-2-hydroxy-benzaldehyde (10.0 g, 44 mmol) in DMF (400 mL) is added K2CO3 (18.6 g, 131 mmol) followed by bromo-acetic acid ethyl ester (5.4 mL, 8.1 g, 48 mmol) and the resulting mixture was heated (80° C., 12 h). The reaction mixture was cooled (rt) and treated with H2O (200 mL). The solid was filtered to afforded the title compound as a beige solid (8.1 g, 62%). MS (ESI): mass calcd. for C18H16O4, 296.1; m/z found, 297.1 [M+H]+. 1H NMR (400 MHz, CDCl3): 7.53 (d, J=8.7, 1H), 7.48-7.30 (m, 6H), 7.12 (d, J=2.0, 1H), 7.01 (dt, J=6.1, 3.1, 1H), 5.09 (d, J=28.6, 2H), 4.42 (q, J=7.1, 2H), 1.37 (dt, J=36.6, 9.6, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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